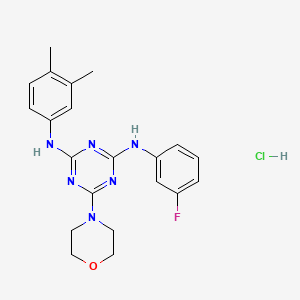

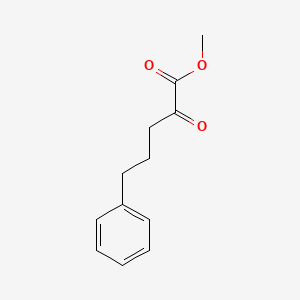

![molecular formula C15H11F4N3O2S B2530330 N-[1-甲基-3-(三氟甲基)-5-噻吩并[2,3-c]吡唑基]氨基甲酸(4-氟苯基)甲酯 CAS No. 866143-87-5](/img/structure/B2530330.png)

N-[1-甲基-3-(三氟甲基)-5-噻吩并[2,3-c]吡唑基]氨基甲酸(4-氟苯基)甲酯

描述

The compound N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and their biological activities, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of new 2-hydrazolyl-4-thiazolidinone-5-carboxylic acids with pyrazolyl pharmacophores is achieved through a thia Michael addition reaction, followed by condensation with thiosemicarbazide in ethanol . Similarly, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative involves condensation reactions and cyclisation steps . These methods suggest that the synthesis of N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester would also require careful planning of reaction sequences to introduce the appropriate functional groups while maintaining the integrity of the pyrazole core.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques. For example, the crystal structure of a pyrazolo[1,5-a]pyrimidine derivative was elucidated, which provides insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions . This information is crucial for understanding how such compounds might interact with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the pyrazole moiety can participate in various chemical transformations. These include condensation reactions, which are commonly used to form amide bonds, as seen in the synthesis of a pyrazolo[1,5-a]pyrimidine derivative . The reactivity of the pyrazole ring suggests that the compound of interest may also undergo similar reactions, which could be exploited in further chemical modifications or in its mechanism of action within biological systems.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the presence of fluorine atoms is known to significantly affect the lipophilicity and metabolic stability of compounds . The pyrazole and thiazolidinone moieties in related compounds suggest potential for hydrogen bonding and other polar interactions, which could influence solubility and bioavailability . These properties are important for the pharmacokinetic profile of a drug candidate.

科学研究应用

合成和化学性质

- 化合物N-[1-甲基-3-(三氟甲基)-5-噻吩并[2,3-c]吡唑基]氨基甲酸(4-氟苯基)甲酯已被用于合成各种杂环化合物,显示了其在有机化学中的多功能性。例如,Haider 等人(2005 年)展示了其在制备新型甲基 4-氨基-3-甲基-1-苯基-1H-噻吩并[2,3-c]吡唑-5-羧酸盐及其随后转化为其他杂环中的用途,表明该化合物在合成复杂有机结构中的作用(Haider 等人,2005 年)。

在光伏和电子设备中的应用

- 该化合物已在材料科学领域找到应用,特别是在光伏器件的开发中。李等人(2010 年)在光伏应用聚合物的合成中使用了该化合物的衍生物。他们的研究突出了此类化合物在提高太阳能电池效率和功能方面的潜力,表明可再生能源技术的一个有前景的途径(李等人,2010 年)。

生物和抗菌活性

- 衍生自 N-[1-甲基-3-(三氟甲基)-5-噻吩并[2,3-c]吡唑基]氨基甲酸(4-氟苯基)甲酯的化合物的生物活性已在各种研究中得到探索。例如,Aly(2016 年)合成了一系列基于该化合物的噻吩并[3,2-c]吡唑衍生物的杂环化合物,对一系列微生物表现出中等到高的抗菌活性(Aly,2016 年)。这表明在开发新型抗菌剂方面具有潜在的应用。

杀虫剂合成

- 该化合物已用于合成潜在的杀虫剂。Kay 等人(1970 年)描述了使用该化合物的衍生物来制备具有杀虫性能的氨基甲酸酯(Kay 等人,1970 年)。这证明了其在农业部门用于害虫控制方面的实用性。

癌症研究中的探索

- 刘等人(2016 年)的研究涉及合成该化合物的衍生物并评估其抗肿瘤活性。研究发现,这些衍生物对某些癌细胞系的增殖表现出显着的抑制作用,表明在癌症研究和治疗中具有潜在的应用(刘等人,2016 年)。

属性

IUPAC Name |

(4-fluorophenyl)methyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F4N3O2S/c1-22-13-10(12(21-22)15(17,18)19)6-11(25-13)20-14(23)24-7-8-2-4-9(16)5-3-8/h2-6H,7H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHBVHDXEFDKJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)NC(=O)OCC3=CC=C(C=C3)F)C(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F4N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)

![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)

methyl}-2-methyl-1H-indole](/img/structure/B2530263.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)